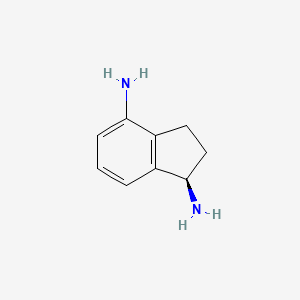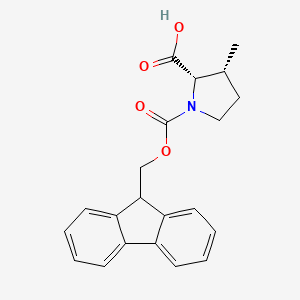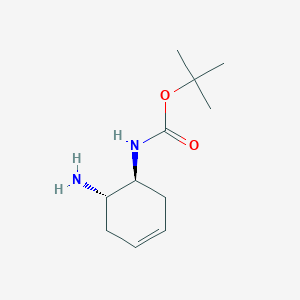![molecular formula C11H20N2O2 B8192520 [(1S)-6beta-Amino-3-cyclohexene-1beta-yl]carbamic acid tert-butyl ester](/img/structure/B8192520.png)
[(1S)-6beta-Amino-3-cyclohexene-1beta-yl]carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S)-6beta-Amino-3-cyclohexene-1beta-yl]carbamic acid tert-butyl ester is a chemical compound known for its unique structural properties and reactivity. It is commonly used in organic synthesis, particularly as a protecting group for amines due to its stability and ease of removal under mild conditions . This compound is significant in various fields, including chemistry, biology, and medicine, due to its versatile applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-6beta-Amino-3-cyclohexene-1beta-yl]carbamic acid tert-butyl ester typically involves the reaction of an appropriate amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates . The general reaction scheme is as follows:
R-NH2+(Boc)Cl→R-NH-(Boc)+HCl
where R represents the cyclohexene moiety.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(1S)-6beta-Amino-3-cyclohexene-1beta-yl]carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is often used for reducing carbamates to amines.
Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the tert-butyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction typically produces primary amines.
Aplicaciones Científicas De Investigación
[(1S)-6beta-Amino-3-cyclohexene-1beta-yl]carbamic acid tert-butyl ester is widely used in scientific research due to its versatility:
Mecanismo De Acción
The mechanism of action of [(1S)-6beta-Amino-3-cyclohexene-1beta-yl]carbamic acid tert-butyl ester involves its ability to form stable carbamate linkages with amines. This stability is due to the electron-withdrawing nature of the tert-butyl group, which reduces the nucleophilicity of the nitrogen atom. The compound can be easily removed under acidic conditions, making it an ideal protecting group in organic synthesis .
Comparación Con Compuestos Similares
[(1S)-6beta-Amino-3-cyclohexene-1beta-yl]carbamic acid tert-butyl ester can be compared with other carbamate protecting groups, such as:
tert-Butyl carbamate (Boc): Similar in function but used more broadly in peptide synthesis.
Carboxybenzyl carbamate (CBz): Another common protecting group, often used interchangeably with Boc.
The uniqueness of this compound lies in its specific structural features, which may confer distinct reactivity and stability compared to other carbamates.
Propiedades
IUPAC Name |
tert-butyl N-[(1S,6R)-6-aminocyclohex-3-en-1-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-5,8-9H,6-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLNZCWYODODPW-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=CCC1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC=CC[C@H]1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(3R,4S)-4-aminooxolan-3-yl]methanol;hydrochloride](/img/structure/B8192501.png)



![tert-butyl N-[(1R,6R)-6-aminocyclohex-3-en-1-yl]carbamate](/img/structure/B8192525.png)

